molecular formula C8H9ClO2 B175619 (1R)-1-(4-chlorophenyl)-1,2-ethanediol CAS No. 152142-03-5

(1R)-1-(4-chlorophenyl)-1,2-ethanediol

Cat. No.: B175619
CAS No.: 152142-03-5
M. Wt: 172.61 g/mol
InChI Key: QIVMDIMEYSDOSD-QMMMGPOBSA-N
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Description

(1R)-1-(4-chlorophenyl)-1,2-ethanediol is an organic compound characterized by the presence of a chlorophenyl group attached to a diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-chlorophenyl)-1,2-ethanediol typically involves the reduction of (1R)-1-(4-chlorophenyl)-2-oxoethanol. This reduction can be achieved using sodium borohydride in methanol under controlled temperature conditions. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium on carbon catalyst. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-chlorophenyl)-1,2-ethanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (1R)-1-(4-chlorophenyl)-2-oxoethanol using oxidizing agents such as potassium permanganate.

    Reduction: Further reduction of the compound can lead to the formation of this compound.

    Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various halogenating agents for hydroxyl group substitution.

Major Products Formed

    Oxidation: (1R)-1-(4-chlorophenyl)-2-oxoethanol.

    Reduction: this compound.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

(1R)-1-(4-chlorophenyl)-1,2-ethanediol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of inflammatory and allergic conditions.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-1-(4-chlorophenyl)-1,2-ethanediol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(4-chlorophenyl)-2-oxoethanol
  • (1R)-1-(4-chlorophenyl)-1,2-ethanediol derivatives
  • This compound analogs

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a chlorophenyl group and diol functionality. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(1R)-1-(4-chlorophenyl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVMDIMEYSDOSD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152142-03-5
Record name (1R)-1-(4-chlorophenyl)ethane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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